3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 66636-17-7
VCID: VC2267675
InChI: InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

CAS No.: 66636-17-7

Cat. No.: VC2267675

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid - 66636-17-7

Specification

CAS No. 66636-17-7
Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
IUPAC Name 3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
Standard InChI Key RQQDWMAMCZQDNK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator